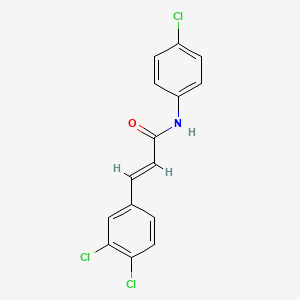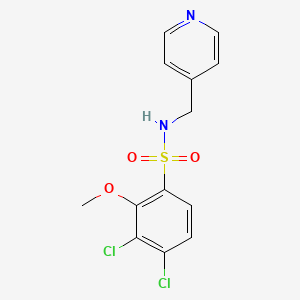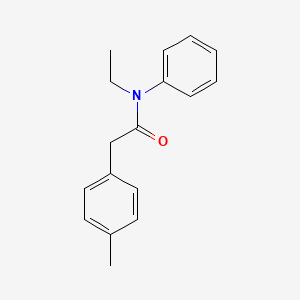![molecular formula C12H14N4O3 B5833500 [5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid, commonly known as TEA, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. TEA is a bioactive molecule that exhibits anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
The exact mechanism of action of TEA is not fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal activity. TEA has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
TEA has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the inflammatory response. Additionally, TEA has been shown to increase the levels of the antioxidant enzymes, superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TEA is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, TEA has been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies. However, one limitation of TEA is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
TEA has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future research could focus on investigating the pharmacokinetics and pharmacodynamics of TEA, as well as its efficacy in human clinical trials. Additionally, the development of novel formulations or analogs of TEA with improved solubility and bioavailability may enhance its potential therapeutic applications.
Conclusion:
In conclusion, [5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid, or TEA, is a bioactive molecule with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for further research. While further studies are needed to fully understand its mechanism of action and potential therapeutic applications, TEA represents a promising avenue for the development of novel therapies for a range of neurological and inflammatory conditions.
Méthodes De Synthèse
TEA can be synthesized via a multistep process involving the reaction of 4-ethoxybenzyl bromide with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine and oxidation with iodine. The final product is obtained by reacting the intermediate with acetic acid. The purity and yield of the product can be improved by recrystallization.
Applications De Recherche Scientifique
TEA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of acute and chronic pain. TEA has also been investigated for its anticonvulsant properties, with promising results in animal models of epilepsy. Additionally, TEA has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[5-[(4-ethoxyphenyl)methyl]tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-2-19-10-5-3-9(4-6-10)7-11-13-14-15-16(11)8-12(17)18/h3-6H,2,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHRGXIXUNHVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)




![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5833502.png)

